molecular formula C9H6FNO B105857 4-Fluorobenzoylacetonitrile CAS No. 4640-67-9

4-Fluorobenzoylacetonitrile

Cat. No.: B105857
CAS No.: 4640-67-9
M. Wt: 163.15 g/mol
InChI Key: LOJBBLDAJBJVBZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluorobenzoylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It is used as a reagent in the synthesis of Blonanserin, a 5-HT2 serotonin receptor and D2 dopamine receptor antagonist, which is used as an antipsychotic . Additionally, this compound is involved in the preparation of pyrazolopyrimidines, which are potential antimicrobial and antioxidant agents . The compound interacts with various enzymes and proteins, including prostaglandin synthetase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins . This interaction is crucial for its anti-inflammatory activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits the production of prostaglandins in humans, which may be due to its ability to inhibit cellular respiration . This inhibition can lead to increased blood pressure and heart rate, gastrointestinal symptoms such as nausea and vomiting, and central nervous system symptoms such as headache, drowsiness, dizziness, or confusion . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the receptor site of prostaglandin synthetase, inhibiting the enzyme’s activity and thereby reducing the production of prostaglandins . This inhibition is a key factor in its anti-inflammatory properties. Additionally, the compound’s ability to inhibit cellular respiration further contributes to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that prolonged exposure to this compound can lead to sustained inhibition of prostaglandin production and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended anti-inflammatory effects without significant adverse reactions . At higher doses, toxic or adverse effects such as increased blood pressure, gastrointestinal symptoms, and central nervous system disturbances have been observed . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as prostaglandin synthetase, influencing the metabolic flux and levels of metabolites . The compound’s role in the synthesis of pharmaceutical agents also implicates it in broader metabolic networks within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Fluorescence microscopy and other techniques are often used to study its localization and potential effects on cellular structures .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-(4-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJBBLDAJBJVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382482
Record name 4-Fluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4640-67-9
Record name 4-Fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4640-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Fluorobenzoylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-FLUOROBENZOYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1LTB8K2DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2.5 g (11.5 mmol) 2-bromo-1-(4-fluoro-phenyl)-ethanone (the preparation of which is described in example . . . ) in 40 ml ethanol was added a solution of 0.90 g (23 mmol) potassium cyanide in 9 ml water. The mixture was then stirred at RT for 2 h, then acidified to ph=5-6 with aqueous HCl 1M and then extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. Flash chromatography (heptane/ethyl acetate 6:1) afforded 0.11 g (6%) 3-(4-fluoro-phenyl)-3-oxo-propionitrile as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
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Synthesis routes and methods III

Procedure details

Using general method L, ethyl 4-fluorobenzoate (119 g, 0.71 mol) and MeCN (75 mL) were combined to afford 3-(4-fluorophenyl)-3-oxopropionitrile (100 g, 86% yield). 1H NMR (300 MHz, CDCl3): δ 7.98-7.94 (m, 2H), 7.22 (d, J=6.6 Hz, 2H), 4.07 (s, 2H).
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Fluorobenzoylacetonitrile considered a promising component for organic solar cells?

A1: this compound exhibits several properties desirable for organic solar cells:

  • Tunable Energy Levels: Its incorporation as an acceptor unit in D-π-A systems allows for fine-tuning the energy levels within the molecule. This is crucial for efficient charge transfer processes within the solar cell []. The study demonstrated that using this compound resulted in a HOMO level of -5.27 eV and a LUMO level of -3.26 eV for the synthesized SOM [].
  • Optimal Band Gap: The presence of this compound helps achieve a suitable optical band gap, around ~2.01 eV in this case []. This band gap is ideal for absorbing sunlight and converting it into electricity.
  • Good Solubility: The molecule contributes to the overall solubility of the SOM, which is essential for solution processing techniques used in device fabrication [].

Q2: How does the structure of this compound influence its performance in the D-π-A system?

A2: While the provided research [] focuses on the overall performance of the synthesized SOM containing this compound, it doesn't delve into specific structure-activity relationships. Further research exploring modifications to the this compound structure and their impact on energy levels, absorption spectra, and overall device performance would be valuable. This could involve investigating the effects of different substituents, their positions on the aromatic ring, or modifications to the acyl acetonitrile moiety.

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